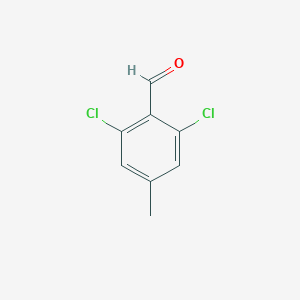

2,6-Dichloro-4-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

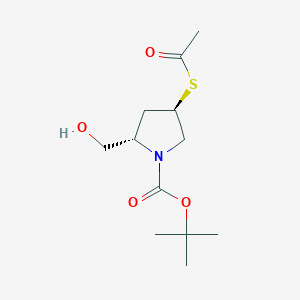

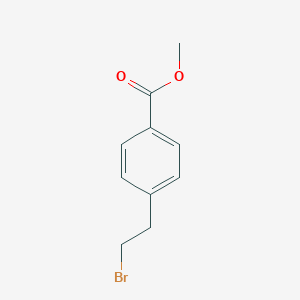

2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones . These compounds are known for their potential antioxidant properties and are of interest in the synthesis of anti-inflammatory compounds .

- Results or Outcomes: The Claisen-Schmidt reaction using 2,6-Dichloro-4-methylbenzaldehyde produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Synthesis of 2-Bromo-4-methylbenzaldehyde

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 2,6-Dichloro-4-methylbenzaldehyde has been used in the synthesis of 2-Bromo-4-methylbenzaldehyde . This compound is of interest in the synthesis of various organic compounds .

- Methods of Application or Experimental Procedures: The synthesis involves a series of reactions starting with the reaction of 2,6-Dichloro-4-methylbenzaldehyde with formaldoxime to form a diazonium salt . This diazonium salt is then reacted with cupric sulfate and sodium sulfite in the presence of sodium acetate to form 2-Bromo-4-methylbenzaldehyde .

- Results or Outcomes: The synthesis of 2-Bromo-4-methylbenzaldehyde using 2,6-Dichloro-4-methylbenzaldehyde has been reported to be efficient and selective .

Safety And Hazards

2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

特性

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)